Ethyl 4-(dimethylamino)-6,8-dimethylquinoline-3-carboxylate

Lipophilicity Physicochemical Properties Drug-likeness

Ethyl 4-(dimethylamino)-6,8-dimethylquinoline-3-carboxylate (CAS 1171932-56-1; molecular formula C₁₆H₂₀N₂O₂; MW 272.34 g/mol) is a fully substituted quinoline-3-carboxylate derivative featuring a 4-(dimethylamino) group and methyl substituents at the 6- and 8-positions. This compound belongs to a therapeutically relevant scaffold class extensively explored for antiproliferative, antibacterial, and antimalarial applications.

Molecular Formula C16H20N2O2
Molecular Weight 272.34 g/mol
Cat. No. B11850815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(dimethylamino)-6,8-dimethylquinoline-3-carboxylate
Molecular FormulaC16H20N2O2
Molecular Weight272.34 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C2=CC(=CC(=C2N=C1)C)C)N(C)C
InChIInChI=1S/C16H20N2O2/c1-6-20-16(19)13-9-17-14-11(3)7-10(2)8-12(14)15(13)18(4)5/h7-9H,6H2,1-5H3
InChIKeyBAPSPPXZCVJJDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-(Dimethylamino)-6,8-Dimethylquinoline-3-Carboxylate: Quinoline-3-Carboxylate Scaffold Procurement Guide


Ethyl 4-(dimethylamino)-6,8-dimethylquinoline-3-carboxylate (CAS 1171932-56-1; molecular formula C₁₆H₂₀N₂O₂; MW 272.34 g/mol) is a fully substituted quinoline-3-carboxylate derivative featuring a 4-(dimethylamino) group and methyl substituents at the 6- and 8-positions . This compound belongs to a therapeutically relevant scaffold class extensively explored for antiproliferative, antibacterial, and antimalarial applications [1]. Its specific substitution pattern—combining an electron-donating dialkylamino group at C4 with methyl groups on the benzo ring—modulates key physicochemical properties such as lipophilicity and basicity relative to des-methyl or amino-substituted analogs, making scaffold-level differentiation essential for procurement decisions.

Why Generic 6,8-Dimethylquinoline-3-Carboxylate Substitution Risks Scientific Reproducibility


Within the 6,8-dimethylquinoline-3-carboxylate chemotype, simple substitution of the 4-position group—from amino (-NH₂) to dimethylamino (-N(CH₃)₂) to chloro (-Cl)—produces profound shifts in calculated LogP (from ~4.15 to significantly higher values), hydrogen-bonding capacity, and basicity that cannot be compensated by minor formulation adjustments . Even closely related analogs such as ethyl 4-amino-6,8-dimethyl-3-quinolinecarboxylate differ in key physicochemical descriptors (tPSA, H-bond donor/acceptor counts) that critically influence cellular permeability, target engagement, and metabolic stability . Generic substitution without head-to-head equivalence data therefore introduces unquantified risk in biological assay reproducibility and downstream SAR interpretation.

Quantitative Differentiation Evidence: Ethyl 4-(Dimethylamino)-6,8-Dimethylquinoline-3-Carboxylate vs. Structural Analogs


Lipophilicity Modulation: Calculated LogP Comparison vs. 4-Amino Analog

The 4-dimethylamino substitution on the quinoline-3-carboxylate scaffold is predicted to increase calculated LogP relative to the 4-amino analog. The 4-amino comparator (ethyl 4-amino-6,8-dimethyl-3-quinolinecarboxylate; ChemBridge SC-9212712) has a reported calculated LogP of 4.15 . While experimentally measured LogP for the target compound is absent from the open literature, class-level inference from SAR studies on quinoline-3-carboxylates indicates that N,N-dimethylation at the 4-position reliably increases lipophilicity by approximately 0.5–1.0 LogP units compared to the primary amino analog [1]. This difference is sufficient to alter cell permeability profiles and tissue distribution in whole-cell assays.

Lipophilicity Physicochemical Properties Drug-likeness

Hydrogen-Bonding Capacity Differentiation: tPSA and H-Bond Donor/Acceptor Shifts

Replacement of the 4-amino group (-NH₂) with a 4-dimethylamino group (-N(CH₃)₂) eliminates one hydrogen-bond donor (Hdon) while retaining the same number of hydrogen-bond acceptors (Hacc). The 4-amino analog is reported with Hdon = 1, Hacc = 3, and tPSA = 65.2 . The target compound therefore has Hdon = 0, Hacc = 3, which reduces topological polar surface area (tPSA) below 65.2. This shift places the compound in a more favorable range for blood-brain barrier penetration (tPSA < 60–70 recommended) while reducing aqueous solubility relative to the amino analog [1].

Polar Surface Area Hydrogen Bonding ADME Prediction

Basic pKa Differentiation: 4-Dimethylamino vs. 4-Amino Quinoline Basicity

The 4-(dimethylamino) group is a stronger base than the 4-amino group due to the electron-donating inductive effect of the two methyl substituents. Literature on 4-(dimethylamino)quinoline indicates a conjugate acid pKa of approximately 8.0–8.5 [1], whereas 4-aminoquinoline has a pKa of approximately 6.8–7.2 [2]. This ~1–1.5 pKa unit increase shifts the ionization equilibrium at physiological pH (7.4), meaning the dimethylamino derivative is more extensively protonated under physiological conditions. The 6,8-dimethyl substitution on the benzo ring further modulates this basicity through resonance effects [2].

Basicity pKa Ionization State

Commercial Purity Benchmarking: 97% vs. NLT 98% Specifications Across Suppliers

Multiple suppliers list this compound with documented purity specifications. CheMenu (Catalog CM260245) and Leyan (Catalog 2225160) both report 97% purity , while MolCore (Catalog MC691430) specifies NLT 98% purity under ISO certification standards . In contrast, the closely related 4-amino analog (ChemBridge SC-9212712) is sold as a screening compound without explicit purity certification on its product page . For procurement requiring defined purity thresholds (e.g., ≥98% for quantitative biological assays), the MolCore supply chain offers a verifiable purity advantage.

Purity Quality Control Supplier Comparison

Scaffold Class Antiproliferative Potential: Quinoline-3-Carboxylate SAR Context

The quinoline-3-carboxylate scaffold has demonstrated validated antiproliferative activity. In a 2020 study by Mittal and Purohit, optimized quinoline-3-carboxylate derivatives bearing dialkylamino side chains showed IC₅₀ values as low as 0.28 μM against K562 leukemia cells and 0.33 μM against MCF-7 breast cancer cells, outperforming standard anticancer drugs in select cases [1]. While the target compound itself was not directly tested in this study, it shares the core quinoline-3-carboxylate pharmacophore and the 4-dialkylamino substitution pattern that was identified as favorable for activity [1]. This provides scaffold-level validation that structurally analogous compounds merit further antiproliferative screening.

Antiproliferative Activity Cancer Cell Lines SAR

Ethyl 4-(Dimethylamino)-6,8-Dimethylquinoline-3-Carboxylate: Evidence-Backed Application Scenarios


CNS-Penetrant Screening Library Enrichment Based on ADME Descriptor Profile

The compound's predicted reduced tPSA (<65.2) and absence of hydrogen-bond donors (Hdon = 0) position it favorably for blood-brain barrier penetration relative to its 4-amino analog (tPSA = 65.2; Hdon = 1) . Procurement for CNS-focused screening decks is supported where libraries enriched for compounds with tPSA < 70 and Hdon ≤ 1 are desired for phenotypic neurotherapeutic screens.

SAR Expansion: Probing N-Alkylation Effects on Quinoline-3-Carboxylate Antiproliferative Activity

Given that 4-dialkylamino quinoline-3-carboxylate derivatives have demonstrated sub-micromolar antiproliferative IC₅₀ values (0.28–0.33 μM) against K562 and MCF-7 cell lines [1], this specific dimethylamino analog enables systematic exploration of the N-alkylation dimension within this validated scaffold, with the 6,8-dimethyl pattern providing additional steric and electronic tuning relative to unsubstituted analogs.

Basicity-Dependent Lysosomal Trapping Studies in Phenotypic Assays

The elevated pKa of the 4-(dimethylamino) group (estimated ~8.0–8.5 vs. ~6.8–7.2 for 4-aminoquinoline) [2][3] predicts differential lysosomal accumulation at physiological pH. This compound can serve as a chemical probe to assess the role of basicity-driven subcellular distribution in observed phenotypic activity, distinct from less basic 4-amino or 4-chloro analogs.

Quality-Controlled Procurement for Quantitative Bioassay Reproducibility

For laboratories requiring defined purity thresholds, the MolCore supply chain provides ISO-certified NLT 98% purity , representing a 1% absolute purity advantage over the 97% grade from alternative suppliers . This impurity burden reduction (from 3% total impurities to ≤2%) is meaningful for dose-response and selectivity profiling assays where minor contaminants can generate false-positive signals.

Quote Request

Request a Quote for Ethyl 4-(dimethylamino)-6,8-dimethylquinoline-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.